3-Chlorobenzhydrazide

Descripción general

Descripción

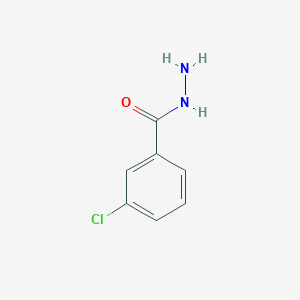

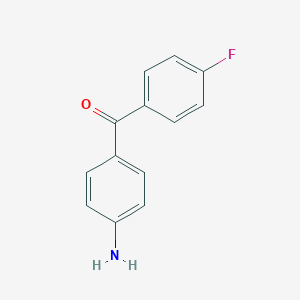

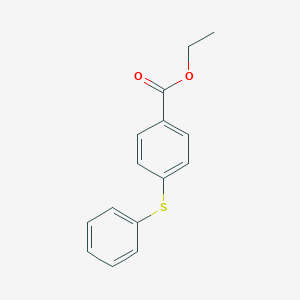

3-Chlorobenzhydrazide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.59 g/mol . It is typically stored in a refrigerator and has a physical form of a white to slightly pale yellow crystal or powder .

Molecular Structure Analysis

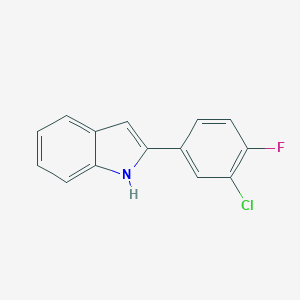

The molecular structure of 3-Chlorobenzhydrazide includes a benzene ring substituted with a chlorine atom and a hydrazide group . The InChI representation of its structure is InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) .

Physical And Chemical Properties Analysis

3-Chlorobenzhydrazide is a white to slightly pale yellow crystal or powder . It has a molecular weight of 170.59 g/mol . The compound has a computed hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Aplicaciones Científicas De Investigación

1. Potential Use in Male Contraception

Research has explored the use of derivatives of 3-Chlorobenzhydrazide, such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide (AF-2364), as potential male contraceptives. These compounds have shown the ability to induce reversible germ cell loss from the seminiferous epithelium in adult Sprague-Dawley rats, leading to a transient loss of fertility. The fertility returns once the drug is cleared, indicating its potential as a reversible contraceptive method (Cheng et al., 2005).

2. Synthesis and Characterization for Potential Medical Applications

A study focused on synthesizing and characterizing a novel crystal, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. This compound showed potential as an α-glucosidase and α-amylase inhibitor, indicating its potential use in anti-diabetic treatments (Karrouchi et al., 2021).

3. Application in Organic Electronics

3-Chlorobenzhydrazide derivatives have been investigated for their potential applications in organic electronics. For instance, studies have examined solvents with higher boiling points for improving the field-effect mobilities in poly(3-hexylthiophene) transistors, where derivatives like 3-Chlorobenzhydrazide play a role in the crystallization process during spin-coating (Chang et al., 2004).

4. Antimicrobial and Anthelmintic Activities

Some new derivatives of 3-Chlorobenzhydrazide, such as 3-Chlorobenzothiophene-2-carbonylchloride derivatives, have been synthesized and screened for their antimicrobial and anthelmintic activities, indicating their potential use in the development of new antimicrobial agents (Naganagowda & Padmashali, 2010).

5. Development of Mesogenic Materials

Research has been conducted on synthesizing rod-shaped mesogenic hydrazide derivatives, including those using 4-chlorobenzhydrazide, for developing bent-shaped mesogenic oxadiazole and thiadiazole derivatives. These compounds exhibit smectic A mesophase, suggesting potential applications in the field of liquid crystal technology (Prajapati & Modi, 2010).

Safety and Hazards

3-Chlorobenzhydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

Mecanismo De Acción

Target of Action

It is known to disrupt the plant’s hormone balance .

Mode of Action

3-Chlorobenzhydrazide acts by inhibiting the production of gibberellins, which are plant hormones responsible for shoot growth . This disruption in hormone balance affects the normal growth and development of the plant.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low .

Result of Action

The result of 3-Chlorobenzhydrazide’s action is a disruption in the normal growth and development of plants due to the inhibition of gibberellin production . This leads to stunted shoot growth.

Propiedades

IUPAC Name |

3-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRDZSRVSVNQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168272 | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorobenzhydrazide | |

CAS RN |

1673-47-8 | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)

![Benzo[b]thiophene-7-carbaldehyde](/img/structure/B158769.png)